molecular formula C22H19N5O5S B2532864 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-60-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2532864
CAS No.: 852437-60-6
M. Wt: 465.48
InChI Key: HWOJMYXBEUZCGF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel synthetic compound of significant interest in medicinal chemistry, primarily investigated for its potential as a multi-targeting kinase inhibitor. Its molecular architecture, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is a privileged scaffold known to exhibit high affinity for the ATP-binding sites of various protein kinases. Research indicates that structural analogs of this compound class demonstrate potent inhibitory activity against a range of kinases, including JAK2 and FLT3, which are critically implicated in oncogenic signaling pathways and hematological malignancies . The design of this specific molecule, incorporating a 3,4-dimethoxyphenyl moiety and a thioacetamide linker to a benzo[1,3]dioxole group, is intended to enhance selectivity and binding potency. The primary research applications are focused on the development of targeted cancer therapies , where it serves as a valuable chemical probe for studying aberrant kinase-driven cell proliferation and survival. Furthermore, its mechanism of action involves competitive inhibition at the kinase domain, leading to the suppression of downstream phosphorylation events and ultimately inducing apoptosis in susceptible cancer cell lines. This compound is an essential tool for researchers exploring the structure-activity relationships of triazolopyridazine derivatives and for preclinical investigations into novel small-molecule therapeutics for resistant cancers.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-29-15-5-3-13(9-17(15)30-2)22-25-24-19-7-8-21(26-27(19)22)33-11-20(28)23-14-4-6-16-18(10-14)32-12-31-16/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOJMYXBEUZCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The process often includes the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the triazolo[4,3-b]pyridazine structure. For instance, one study synthesized related compounds using a combination of thiourea derivatives and benzo[d][1,3]dioxole moieties to enhance biological activity against cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to this compound. For example:

  • In vitro Studies : Compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values for related thiourea derivatives ranged from 1.54 µM to 4.52 µM against HepG2 and MCF7 cells, demonstrating a potent antiproliferative effect compared to standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Thiourea Derivative 1HepG21.54
Thiourea Derivative 2HCT1162.38
Thiourea Derivative 3MCF74.52

The mechanisms underlying the anticancer activity of this compound have been investigated through various assays:

  • EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in cancer proliferation.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Cell cycle analysis demonstrated that these compounds could effectively halt the cell cycle at specific phases, thereby preventing cancer cell proliferation .

Additional Biological Activities

Beyond anticancer effects, related compounds have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Activity TypeTarget OrganismMIC (µg/mL)Reference
AntibacterialMycobacterium bovis BCG31.25
AntifungalCandida albicansNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetamide derivatives with triazole or pyridazine motifs. Below is a comparative analysis with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name CAS/ID Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 852437-60-6 C₂₂H₁₉N₅O₅S 465.5 3,4-Dimethoxyphenyl, benzo[1,3]dioxol-5-yl Potential kinase inhibitor (inferred from triazolopyridazine core)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 863458-01-9 C₂₁H₁₇FN₆O₃S 452.5 4-Fluorobenzyl, triazolo[4,5-d]pyrimidine Antibacterial/antifungal activity (common for fluorinated triazoles)
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide 573934-93-7 C₁₇H₁₄F₆N₄O₂S 452.4 Allyl, furyl, trifluoromethyl Anti-inflammatory applications (via trifluoromethyl groups)
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 618427-24-0 C₁₇H₁₆N₆O₃S 384.4 Pyrazin-2-yl, ethyl Anticancer activity (pyrazine enhances DNA intercalation)

Key Findings:

Bioactivity Modulation by Substituents :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 4-fluorobenzyl group in ’s compound, which prioritizes halogen bonding .
  • Pyrazine-containing analogs (e.g., CAS 618427-24-0) exhibit stronger DNA-targeting activity due to aromatic nitrogen atoms, whereas the triazolopyridazine core in the target compound favors kinase inhibition .

Electronic Effects: Methoxy groups in the target compound increase electron density on the triazolopyridazine ring, improving π-π interactions with aromatic amino acids (e.g., tyrosine) in enzymes. In contrast, trifluoromethyl groups in ’s compound enhance metabolic stability but reduce solubility .

Preparation Methods

Preparation of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-Triazole

Method A (Cyclocondensation) :
3,4-Dimethoxyphenylhydrazine (1.0 equiv) reacts with pyridazine-3-carboxylic acid in refluxing acetic acid, forming the triazole ring via cyclodehydration. The product is isolated by precipitation in ice-water, yielding 68–72%.

Method B (Microwave-Assisted Synthesis) :
A mixture of 3,4-dimethoxyphenylhydrazine and ethyl pyridazine-3-carboxylate undergoes microwave irradiation (150°C, 20 min) in the presence of phosphoryl chloride, achieving 85% yield with reduced reaction time.

Thiolation of the Pyridazine Ring

The triazolo-pyridazine intermediate (1.0 equiv) is treated with phosphorus pentasulfide (P₂S₅) in dry pyridine under nitrogen. After 6 hours at 110°C, the reaction is quenched with ice, and the thiol product is extracted with ethyl acetate (yield: 78%).

Formation of the Thioacetamide Linker

Synthesis of 2-Chloro-N-(benzo[d]dioxol-5-yl)Acetamide

Piperonylamine (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C. Triethylamine (1.5 equiv) is added dropwise to neutralize HCl. After stirring for 2 hours, the product is washed with NaHCO₃ and purified via recrystallization (ethanol/water), yielding 89%.

Nucleophilic Substitution with 6-Mercapto-Triazolo-Pyridazine

The chloroacetamide (1.0 equiv) and triazolo-pyridazine-6-thiol (1.1 equiv) are dissolved in anhydrous DMF. Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 12 hours. The product is isolated by column chromatography (hexane/ethyl acetate, 3:1), achieving 65% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.45–6.85 (m, 7H, aromatic), 5.98 (s, 2H, OCH₂O), 4.32 (s, 2H, CH₂S), 3.87 (s, 6H, OCH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₄H₂₁N₅O₅S [M+H]⁺: 500.1294; found: 500.1298.

X-ray Crystallography

Single-crystal analysis confirms the planar triazolo-pyridazine core and dihedral angles of 42° between the dimethoxyphenyl and benzodioxole groups.

Optimization and Challenges

Key Parameters Affecting Yield

Parameter Optimal Condition Yield Impact
Reaction Temperature 60–70°C (thioether) ±15%
Solvent Polarity DMF > DMSO > THF DMF maximizes Sₙ2 rate
Equivalents of Base 2.0 equiv K₂CO₃ <1.5 equiv reduces yield

Common Side Reactions

  • Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.
  • Amide Hydrolysis : Controlled by maintaining pH < 8 during workup.

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions.
  • Step 2 : Thioether linkage introduction using a nucleophilic substitution reaction between a thiol-containing intermediate and a halogenated pyridazine derivative. Triethylamine or DMF is often used as a base/solvent .
  • Step 3 : Acetamide coupling via carbodiimide-mediated condensation (e.g., EDC/HOBt) between the benzo[d][1,3]dioxol-5-amine and the activated thioacetate intermediate . Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole-pyridazine core and substituent positions (e.g., methoxy groups at C3/C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₀N₄O₅S) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>98%) and identifies byproducts from incomplete coupling reactions .

Q. What purification methods are effective post-synthesis?

  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) separates intermediates .
  • Recrystallization : Ethanol/water mixtures improve crystallinity of the final product .

Q. What are the primary pharmacological targets of this compound?

Preliminary studies suggest:

  • Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or CDK4/6) via competitive binding to ATP pockets .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis through thioether-mediated interactions .
  • Neurogenesis Modulation : Structural analogs (e.g., benzo[d][1,3]dioxole derivatives) promote hippocampal neurogenesis in rat models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lowering reaction temperatures (0–5°C) during acetamide coupling reduces racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, improving reaction homogeneity .
  • Catalyst Screening : Pd/C or Ni catalysts in Suzuki-Miyaura cross-coupling steps increase triazole-pyridazine core yields by 15–20% .

Q. What strategies resolve conflicting data in biological activity assessments?

  • Dose-Response Validation : Use orthogonal assays (e.g., MTT and ATP-luminescence) to confirm IC₅₀ values in cancer cell lines .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to off-target effects .
  • Batch Purity Correlation : Compare biological activity across synthesis batches with HPLC-purity ≥98% to rule out impurity-driven artifacts .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with 4-chlorophenyl) and test activity .
  • Crystallography : X-ray diffraction of ligand-target complexes (e.g., HDAC6 or kinase domains) identifies critical hydrogen bonds and steric constraints .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide rational design .

Q. What mechanisms explain its selectivity for specific biological targets?

  • Pharmacophore Mapping : The triazole-pyridazine core mimics purine bases, enabling competitive inhibition in ATP-binding pockets .
  • Thioether Flexibility : The sulfur linkage allows conformational adaptability, enhancing interactions with hydrophobic enzyme pockets .
  • Electrostatic Profiling : Methoxy groups on the phenyl ring increase electron density, improving π-π stacking with aromatic residues in target proteins .

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